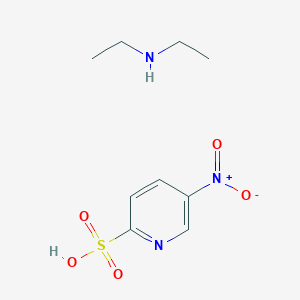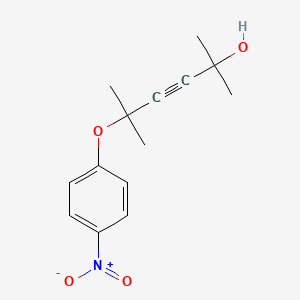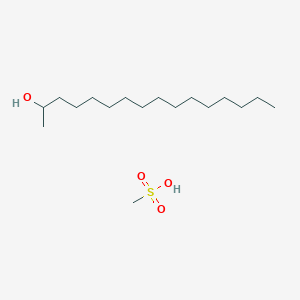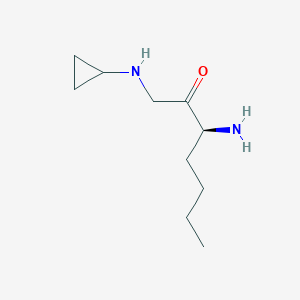![molecular formula C18H16O2 B12535426 3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid CAS No. 847447-26-1](/img/structure/B12535426.png)
3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of cinnamic acid derivatives. This compound is characterized by the presence of a phenylprop-1-en-1-yl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. The structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetophenone to form chalcone.
Hydrogenation: The chalcone is then subjected to hydrogenation to form 3-phenylprop-1-en-1-ylbenzene.
Esterification: The final step involves the esterification of 3-phenylprop-1-en-1-ylbenzene with acrylic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Formation of benzaldehyde or acetophenone derivatives.
Reduction: Formation of cinnamyl alcohol or related alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamic Acid: A parent compound with similar structural features but lacking the phenylprop-1-en-1-yl group.
Cinnamyl Alcohol: A related compound with an alcohol functional group instead of the carboxylic acid moiety.
Chalcone: An intermediate in the synthesis of 3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid with a similar backbone structure.
Uniqueness
This compound is unique due to its combined structural features, which impart distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
847447-26-1 |
|---|---|
Formule moléculaire |
C18H16O2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
3-[2-(3-phenylprop-1-enyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H16O2/c19-18(20)14-13-17-11-5-4-10-16(17)12-6-9-15-7-2-1-3-8-15/h1-8,10-14H,9H2,(H,19,20) |
Clé InChI |
CQGFXZGUXGMAKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC=CC2=CC=CC=C2C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12535373.png)
![N-[3-(3-Hydroxypropoxy)phenyl]acetamide](/img/structure/B12535379.png)


![Diethyl [(4-acetamidophenoxy)methyl]phosphonate](/img/structure/B12535405.png)

![Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)](/img/structure/B12535418.png)
![3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one](/img/structure/B12535440.png)

